molecular formula C21H18FN3O2S B3398615 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1021256-96-1

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B3398615
CAS No.: 1021256-96-1
M. Wt: 395.5 g/mol
InChI Key: MQMZCJGRJNOQIA-UHFFFAOYSA-N
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Description

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. With a combination of fluorine, benzothiophene, and pyrimidine components, this compound exhibits properties that make it a subject of interest in chemistry, biology, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions Starting with the preparation of the benzothiophene derivative, subsequent steps introduce the fluorine atom and the pyrimidine ring

Industrial Production Methods

In an industrial setting, the production process may involve optimizing reaction conditions to maximize yield and purity, using high-throughput techniques and purification steps like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically affecting the sulfur atom in the benzothiophene ring or the amide group.

  • Reduction: : Reduction reactions may target the ketone group within the pyrimidine ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the fluorine atom or within the benzothiophene ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Common reagents include m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

  • Reduction Reagents: : Sodium borohydride or lithium aluminum hydride are typical choices for reduction.

  • Substitution Reagents: : Various halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions vary based on the reagents and conditions used but typically include modified analogs of the original compound with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide serves as a model compound for studying complex organic reactions and understanding the reactivity of fluorinated heterocycles.

Biology

Biological research may explore the compound's potential as an enzyme inhibitor or its interactions with biomolecules, given its unique structural features.

Medicine

In medicinal research, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, due to its structural similarity to known bioactive molecules.

Industry

Industrial applications might involve its use as a precursor for synthesizing more complex compounds or as a functional material in specific technologies.

Mechanism of Action

The exact mechanism by which 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide exerts its effects depends on the context of its use. Generally, the molecular targets could include enzymes or receptors where the compound binds and modulates their activity. Pathways involved might range from metabolic to signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide

  • 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-tert-butylphenyl)acetamide

  • 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide

Uniqueness

Compared to its analogs, 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide stands out due to its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity. The presence of the fluorine atom at the 9-position of the benzothieno[3,2-d]pyrimidin ring system introduces unique electronic effects, potentially enhancing its stability and interaction with biological targets.

This compound showcases the intricate dance of atoms and bonds, promising a world of possibilities in science and beyond. Intriguing, right?

Properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-12(2)13-6-8-14(9-7-13)24-17(26)10-25-11-23-19-18-15(22)4-3-5-16(18)28-20(19)21(25)27/h3-9,11-12H,10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMZCJGRJNOQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide

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